6-Bromonaphthalen-1-amine
Overview
Description
6-Bromonaphthalen-1-amine is an organic compound with the molecular formula C₁₀H₈BrN and a molecular weight of 222.08 g/mol . It consists of a naphthalene ring with an amine group at the 1-position and a bromine atom at the 6-position. This compound is primarily used in research and development, particularly in the fields of organic chemistry and materials science.
Mechanism of Action
Target of Action
This compound is primarily used as a building block in organic synthesis , and its specific biological targets, if any, are yet to be identified.
Biochemical Pathways
Without specific target and mode of action information, it’s challenging to summarize the biochemical pathways that 6-Bromonaphthalen-1-amine might affect .
Pharmacokinetics
- GI absorption : High
- BBB permeant : Yes
- P-gp substrate : No
- CYP450 inhibition : It’s predicted to inhibit CYP1A2, CYP2C19, and CYP2C9
These properties could influence the compound’s bioavailability and distribution within the body.
Result of Action
The specific molecular and cellular effects of this compound’s action are currently unknown due to the lack of studies on its biological activity .
Biochemical Analysis
Biochemical Properties
6-Bromonaphthalen-1-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The compound acts as an inhibitor for certain isoforms of these enzymes, thereby affecting the metabolic pathways they regulate. Additionally, this compound has shown interactions with proteins involved in cell signaling pathways, influencing their activity and downstream effects .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This pathway is essential for regulating cell growth, differentiation, and apoptosis. By modulating the activity of proteins in this pathway, this compound can alter gene expression and cellular metabolism. Furthermore, the compound has been shown to affect the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of cytochrome P450 enzymes, inhibiting their catalytic activity . This inhibition leads to a decrease in the metabolism of substrates processed by these enzymes. Additionally, this compound can interact with transcription factors, altering their ability to regulate gene expression. These interactions result in changes in the expression of genes involved in various cellular processes, including metabolism and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in cell proliferation and apoptosis rates . These effects are likely due to the compound’s impact on gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to modulate enzyme activity without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver damage and oxidative stress . These adverse effects are likely due to the compound’s inhibition of cytochrome P450 enzymes, leading to the accumulation of toxic metabolites.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those regulated by cytochrome P450 enzymes . The compound inhibits the activity of these enzymes, affecting the metabolism of various substrates, including drugs and endogenous compounds. This inhibition can lead to changes in metabolic flux and the levels of metabolites in the body . Additionally, this compound can influence the activity of enzymes involved in oxidative stress responses, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to various cellular compartments, including the cytoplasm and nucleus. The distribution of this compound within cells can affect its activity and the extent of its interactions with biomolecules .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . The compound has been found to localize to the cytoplasm and nucleus, where it can interact with enzymes and transcription factors . These interactions are crucial for the compound’s ability to modulate gene expression and enzyme activity, thereby influencing cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromonaphthalen-1-amine can be synthesized through various methods. One common approach involves the bromination of naphthalen-1-amine. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-Bromonaphthalen-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form nitro or nitroso derivatives, while reduction can yield corresponding amines or imines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Substitution: Products include various substituted naphthalenes depending on the nucleophile used.
Oxidation: Products include nitro or nitroso derivatives.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
6-Bromonaphthalen-1-amine has a wide range of applications in scientific research:
Organic Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.
Biology and Medicine: It serves as a precursor for the synthesis of biologically active compounds and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1-Bromonaphthalene: Similar in structure but lacks the amine group, making it less versatile in certain chemical reactions.
2-Bromonaphthalene: Another isomer with the bromine atom at the 2-position, which affects its reactivity and applications.
Uniqueness
Properties
IUPAC Name |
6-bromonaphthalen-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABUKIGLFASZOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623716 | |
Record name | 6-Bromonaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
591253-73-5 | |
Record name | 6-Bromonaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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